molecular formula C8H9NO2 B587519 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 144791-44-6

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No. B587519
CAS RN: 144791-44-6
M. Wt: 151.165
InChI Key: ORZPSLMKWIIQSJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, which includes 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid, can be achieved through various methods. One of the common methods is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . In ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride gives substituted pyrroles in excellent yields .

Scientific Research Applications

Medicinal Chemistry: Inhibitors of HBV Viral Replication

This compound has been identified as a potent inhibitor of Hepatitis B virus (HBV) replication . It disrupts the HBV life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein. This mechanism is different from nucleos(t)ide-based viral polymerase inhibitors and offers a potential for a curative regimen when combined with other antivirals.

Material Science: Synthesis of Novel Materials

The compound’s derivatives could be used in the synthesis of new materials with potential applications in electronics, coatings, or as functional additives in polymers . The structural uniqueness of the compound provides a versatile scaffold for developing materials with desired properties.

Environmental Science: Pollution Remediation

Derivatives of this compound may be explored for their ability to interact with pollutants, aiding in environmental clean-up efforts. They could be part of catalytic processes that neutralize toxic substances or assist in bioremediation techniques .

Biochemistry: Biomolecular Interactions

In biochemistry, such compounds are valuable for studying biomolecular interactions. They can serve as probes or inhibitors to understand the function of enzymes or other proteins within the cell . This can lead to insights into cellular processes and the development of therapeutic strategies.

Pharmacology: Drug Development

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid and its analogs are explored for their pharmacological properties. They could be key intermediates in the synthesis of drugs targeting various diseases, given their potential to modulate biological pathways .

properties

IUPAC Name

2,4,5,6-tetrahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(11)7-6-3-1-2-5(6)4-9-7/h4,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZPSLMKWIIQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CNC(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665030
Record name 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid

CAS RN

144791-44-6
Record name 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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